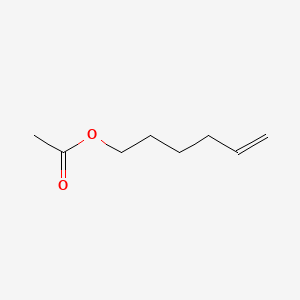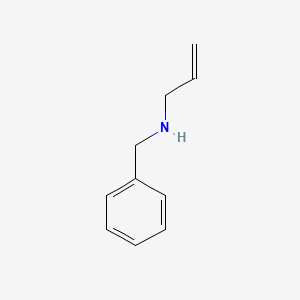
5-Hexenyl acetate
Descripción general
Descripción
5-Hexenyl acetate is a linear ester with the molecular formula C8H14O2 acetic acid 5-hexenyl ester . This compound is characterized by its pleasant fruity odor and is commonly used in the flavor and fragrance industry .
Mecanismo De Acción
Target of Action
5-Hexenyl acetate is a linear ester . It is primarily used in the synthesis of other compounds, such as (4E,7Z)-4,7-tridecadienyl acetate . It can also undergo ruthenium-catalyzed cross-metathesis reactions with α-substituted vinyl boronates .
Mode of Action
The mode of action of this compound involves its interaction with α-substituted vinyl boronates in dichloromethane . This reaction is catalyzed by ruthenium, resulting in the formation of new compounds .
Biochemical Pathways
This compound participates in the post-polymerization modification step during the preparation of poly(vinylnorbornene) . It also affects the phenylpropanoid pathways, which yield metabolites involved in many anti-oxidative processes .
Result of Action
The primary result of the action of this compound is the production of new compounds through cross-metathesis reactions . It also induces changes in the phenylpropanoid pathway .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid , suggesting that its stability and efficacy could be affected by temperature and the presence of ignition sources.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Hexenyl acetate is typically synthesized through the esterification of 5-hexen-1-ol with acetic acid . The reaction is catalyzed by an acid, such as sulfuric acid or an acidic ion exchange resin, and is carried out at an appropriate temperature to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed continuously, and the product is removed to maintain equilibrium and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Hexenyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Conditions often involve depending on the desired substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hexenyl acetate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through reactions like cross-metathesis .
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Comparación Con Compuestos Similares
Similar Compounds
- Hexyl acetate
- Heptyl acetate
- 5-Hexen-1-ol
- 6-Acetoxy-1-hexene
Comparison
5-Hexenyl acetate is unique due to its unsaturated carbon chain, which allows it to participate in cross-metathesis reactions . This property distinguishes it from similar compounds like hexyl acetate and heptyl acetate , which lack the double bond and thus have different reactivity and applications .
Propiedades
IUPAC Name |
hex-5-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLWNENKBSBMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336950 | |
| Record name | 5-Hexenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-26-0 | |
| Record name | 5-Hexenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5048-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5-Hexenyl acetate be used to create more complex molecules?
A1: Yes, this compound can act as a building block in organic synthesis. For instance, it can be employed as a chain transfer agent (CTA) in the metathetic degradation of Styrene-Butadiene Rubber (SBR) []. This process, catalyzed by a ruthenium-alkylidene complex, breaks down the SBR into smaller oligomers while attaching the functional group of this compound onto the polymer chain ends.
Q2: How does the concentration of this compound affect the metathesis reaction with SBR?
A2: Research shows that the concentration of this compound, when used as a CTA in the metathetic degradation of SBR, significantly influences the molecular weight and polydispersity of the resulting SBR oligomers []. Higher concentrations of this compound generally lead to shorter oligomers with lower molecular weights. This control over molecular weight is crucial for tailoring the properties of the final polymer product.
Q3: How can we confirm the incorporation of this compound into the SBR oligomers?
A3: The successful incorporation of this compound into the SBR oligomers can be confirmed through spectroscopic techniques. FTIR and 1H NMR analyses are particularly useful in this regard []. FTIR can identify the presence of specific functional groups, like the carbonyl group in the acetate, while 1H NMR provides detailed information about the hydrogen environments within the molecule, confirming the structure and attachment points.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)






![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)



